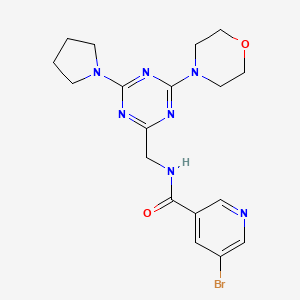
5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C18H22BrN7O2 and its molecular weight is 448.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C21H29N7O2 with a molecular weight of 411.5 g/mol. The compound features a bromine atom and a morpholino group attached to a triazine core, which is critical for its biological activity.
Research indicates that compounds similar to this compound often target specific pathways involved in cell proliferation and survival. Notably, inhibition of the PI3K pathway has been identified as a significant mechanism through which these compounds exert their effects. The PI3K pathway is crucial for various cellular functions including growth and metabolism, making it a prime target for cancer therapies .
In Vitro Studies
A series of studies have demonstrated the biological activity of this compound through various in vitro assays:
- Antiproliferative Activity : Compounds structurally related to this compound have shown moderate to excellent inhibitory rates against cancer cell lines. For instance, the SAR studies indicated that modifications at specific positions on the triazine core significantly influenced potency, with some derivatives achieving over 90% inhibition at concentrations as low as 10 µM .
- Selectivity : The selectivity of these compounds for certain kinases has been highlighted in studies focusing on their interaction with the PI3K pathway. For example, one study reported that modifications led to varying degrees of selectivity over other kinases such as DPP-IV and DPP-II .
In Vivo Studies
In vivo assessments have further validated the efficacy of this compound:
- Melanoma Models : In murine models of melanoma, topical administration of similar compounds demonstrated significant antimetastatic effects. These findings underscore the potential for clinical applications in treating metastatic cancers .
- Tumor Growth Inhibition : Studies involving subcutaneous grafts showed that these compounds could effectively inhibit tumor growth in mice models expressing specific mutations related to cancer progression .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how structural modifications impact biological activity:
| Modification Position | Observed Activity |
|---|---|
| 2-position | Enhanced potency with specific substituents |
| 4-position | Morpholino group essential for activity |
| 6-position | Methyl substituents improved efficacy |
These findings suggest that careful modification of the core structure can lead to compounds with improved therapeutic profiles.
Propriétés
IUPAC Name |
5-bromo-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN7O2/c19-14-9-13(10-20-11-14)16(27)21-12-15-22-17(25-3-1-2-4-25)24-18(23-15)26-5-7-28-8-6-26/h9-11H,1-8,12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZTILVHQAELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC(=CN=C3)Br)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














